molecular formula C8H17N B13344804 2-(2,2-Dimethylpropyl)azetidine

2-(2,2-Dimethylpropyl)azetidine

Cat. No.: B13344804
M. Wt: 127.23 g/mol
InChI Key: VEEXSRTUECBKRA-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(2,2-Dimethylpropyl)azetidine, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges.

Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various substituents, including alkyl, allyl, vinyl, and benzyl groups.

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce more saturated azetidine derivatives. Substitution reactions can introduce various functional groups into the azetidine ring, leading to a wide range of derivatives.

Mechanism of Action

The specific mechanism of action for 2-(2,2-Dimethylpropyl)azetidine is not well-documented. azetidines generally exert their effects through interactions with molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The ring strain and unique reactivity of azetidines likely play a role in their mechanism of action, enabling them to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylpropyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)azetidine

InChI

InChI=1S/C8H17N/c1-8(2,3)6-7-4-5-9-7/h7,9H,4-6H2,1-3H3

InChI Key

VEEXSRTUECBKRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCN1

Origin of Product

United States

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